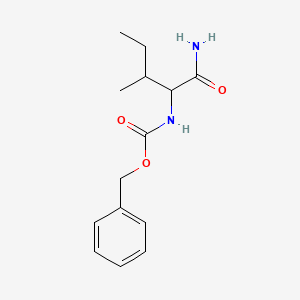

Z-Ile-NH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

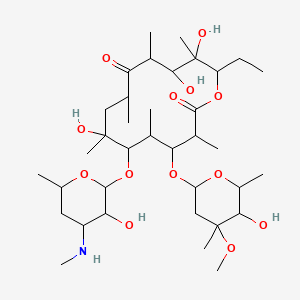

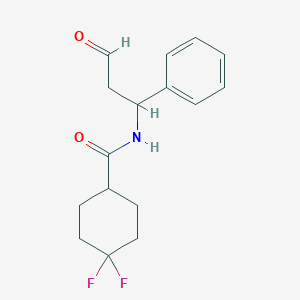

Z-Ile-NH, also known as N-benzyloxycarbonyl-L-isoleucineamide, is a compound derived from the amino acid isoleucine. It is often used as a chiral auxiliary in asymmetric synthesis, particularly in the functionalization of cyclopropanes. The compound is notable for its ability to induce high levels of stereocontrol during chemical reactions, making it valuable in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Ile-NH can be synthesized from N-benzyloxycarbonyl-L-isoleucine and pivaloyl chloride. The process involves the following steps :

- Dissolve N-benzyloxycarbonyl-L-isoleucine in dichloromethane and cool the solution to -20°C.

- Add triethylamine and pivaloyl chloride successively to the solution.

- Bubble ammonia gas through the reaction mixture for 30 minutes.

- Filter the resulting precipitate and wash the solid with dichloromethane.

- Wash the combined solution with 2N hydrochloric acid solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Z-Ile-NH undergoes various types of chemical reactions, including:

C–H Functionalization: It is used as a chiral bidentate directing group in the palladium-catalyzed β-methylene C(sp3)–H bond activation of cyclopropanes.

Cross-Coupling Reactions: It facilitates cross-coupling with aryl iodides, leading to the formation of arylated products.

Common Reagents and Conditions

Palladium Catalysts: Used in C–H functionalization and cross-coupling reactions.

Aryl Iodides: Commonly used as coupling partners in cross-coupling reactions.

Ammonia Gas: Utilized in the synthesis of this compound.

Major Products Formed

The major products formed from reactions involving this compound include arylated cyclopropanes and other functionalized organic compounds with high stereocontrol .

Scientific Research Applications

Z-Ile-NH has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to achieve high stereoselectivity in chemical reactions.

Biology: Employed in the synthesis of biologically active molecules and peptides.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which Z-Ile-NH exerts its effects involves its role as a chiral bidentate directing group. It coordinates to a transition-metal center, such as palladium, to form a metallacyclic intermediate. This intermediate facilitates the selective activation and functionalization of specific C–H bonds in the substrate, leading to high levels of stereocontrol .

Comparison with Similar Compounds

Similar Compounds

- N-benzyloxycarbonyl-L-valineamide

- N-benzyloxycarbonyl-L-leucineamide

- N-benzyloxycarbonyl-L-phenylalanineamide

Uniqueness

Z-Ile-NH is unique due to its ability to induce high levels of stereocontrol in chemical reactions, particularly in the functionalization of cyclopropanes. Its effectiveness as a chiral auxiliary makes it a valuable tool in asymmetric synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name |

benzyl N-(1-amino-3-methyl-1-oxopentan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-3-10(2)12(13(15)17)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGQPWKDTCRXMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-[4,5-Dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15287009.png)

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15287017.png)

![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)